5-Isopropylpyrazine-2-carboxylic Acid: A Technical Guide for Advanced Research
5-Isopropylpyrazine-2-carboxylic Acid: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 5-Isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9), a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert insights based on the well-established chemistry and biological activities of structurally related pyrazine-2-carboxylic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential properties, synthesis, and applications, thereby facilitating further investigation and development.
Introduction: The Significance of the Pyrazine-2-Carboxylic Acid Scaffold
Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The pyrazine-2-carboxylic acid moiety, in particular, is a well-established pharmacophore, most notably represented by Pyrazinamide, a first-line antitubercular drug.[2] The versatility of the pyrazine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Derivatives of pyrazine-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[4] The introduction of an isopropyl group at the 5-position of the pyrazine ring in 5-Isopropylpyrazine-2-carboxylic acid is anticipated to modulate its lipophilicity and steric profile, potentially influencing its biological target interactions and metabolic stability.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Reference/Method |
| CAS Number | 1260665-11-9 | - |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |
| Molecular Weight | 166.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar pyrazine carboxylic acids. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like ethanol and DMSO. | Inferred from the properties of pyrazine-2-carboxylic acid and isopropylpyrazine.[5][6] |
| pKa | Not available. | - |
Synthesis and Purification
A definitive, published synthesis protocol for 5-Isopropylpyrazine-2-carboxylic acid is not currently available. However, a plausible synthetic route can be designed based on established methods for the synthesis of analogous pyrazine-2-carboxylic acids. A common approach involves the oxidation of a corresponding alkylpyrazine.
Proposed Synthetic Workflow
A potential synthetic route could start from the commercially available 2-isopropyl-5-methylpyrazine and proceed through an oxidation reaction to form the desired carboxylic acid.
Caption: Proposed synthesis workflow for 5-Isopropylpyrazine-2-carboxylic acid.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.
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Oxidation:
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Dissolve 2-isopropyl-5-methylpyrazine in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).
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Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), while maintaining the reaction temperature (this may require cooling).
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Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
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Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if KMnO₄ was used).
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Work-up and Extraction:
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Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).
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Acidify the filtrate to a pH of approximately 3-4 using an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Alternatively, purify the crude product using column chromatography on silica gel.
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Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra for 5-Isopropylpyrazine-2-carboxylic acid, the following are predicted spectroscopic characteristics based on the analysis of structurally related compounds.[7]
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum should display signals for the two distinct aromatic carbons of the pyrazine ring, the carboxyl carbon, and the carbons of the isopropyl group.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ).
Potential Biological Activities and Applications
The biological activities of 5-Isopropylpyrazine-2-carboxylic acid have not been explicitly reported. However, based on the extensive research on its structural analogs, it is a promising candidate for investigation in several therapeutic areas.
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Antimicrobial and Antitubercular Activity: The pyrazine-2-carboxylic acid scaffold is a cornerstone of antitubercular drug discovery.[2] Derivatives with various substitutions have shown potent activity against Mycobacterium tuberculosis and other bacteria.[8] The isopropyl group may enhance membrane permeability and interaction with bacterial enzymes.
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Antifungal Activity: Several studies have reported the antifungal properties of pyrazine-2-carboxamides.[8]
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Anti-inflammatory and Anticancer Potential: Pyrazine derivatives have been explored for their anti-inflammatory and anticancer activities, often through the inhibition of protein kinases and other signaling pathways.[3]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Isopropylpyrazine-2-carboxylic acid is not available. For handling, it is prudent to follow the safety precautions for related pyrazine carboxylic acids.[9]
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General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
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Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[11] Avoid inhalation of dust and direct contact with the skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
5-Isopropylpyrazine-2-carboxylic acid represents an under-explored yet potentially valuable molecule in the landscape of medicinal chemistry. While direct experimental data is scarce, the established biological importance of the pyrazine-2-carboxylic acid scaffold provides a strong rationale for its further investigation. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the therapeutic potential of this intriguing compound.
References
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Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]
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Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available from: [Link]
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Prasad, K. S., & Kumar, K. A. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1913-1925. Available from: [Link]
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Patel, K. D., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 849-855. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Isopropylpyrazine. PubChem. Available from: [Link]
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
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National Center for Biotechnology Information. (n.d.). pyrazine-2-carboxylic acid. PubChem. Available from: [Link]
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FooDB. (2010). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Available from: [Link]
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Universal Fine Chemicals. (n.d.). Pyrazine-2-Carboxylic Acid MSDS/SDS. Available from: [Link]
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